TbPTR1 versus CYP3A4 Target Activity
The 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine isomer of C20H15Cl2N3 demonstrates a binding affinity (Ki) of 0.007 µM (7 nM) for Trypanosoma brucei pteridine reductase 1 (PTR1) [1], a validated target for Human African Trypanosomiasis. In stark contrast, a structurally distinct C20H15Cl2N3 isomer, the pyrrole-imidazole derivative (CAS 170938-62-2), exhibits an IC50 of 5.0 µM (5,000 nM) for the off-target CYP3A4 enzyme [2].
| Evidence Dimension | Target Binding Affinity / Inhibitory Potency |
|---|---|
| Target Compound Data | Ki = 0.007 µM (TbPTR1) |
| Comparator Or Baseline | IC50 = 5.0 µM (CYP3A4) for a structurally distinct C20H15Cl2N3 isomer |
| Quantified Difference | Approximately 714-fold difference in potency; targets are mechanistically unrelated |
| Conditions | TbPTR1: in vitro enzyme inhibition assay; CYP3A4: human liver microsomes, midazolam substrate, 5 min preincubation |
Why This Matters
This ~714-fold difference in potency underscores that the benzimidazole isomer is a potent tool compound for TbPTR1 target engagement studies, while the pyrrole-imidazole isomer is a weak CYP3A4 inhibitor with high micromolar activity.
- [1] BRENDA Enzyme Database. Ki Value: 0.000007 M for 1-(3,4-dichlorobenzyl)-7-phenyl-1H-benzimidazol-2-amine on T. brucei PTR1. View Source
- [2] BindingDB BDBM50153598. IC50: 5.00E+3 nM for CYP3A4 inhibition by 1-[(4-chlorophenyl)-[4-(2-chlorophenyl)-1H-pyrrol-3-yl]methyl]imidazole. View Source
